molecular formula C21H19F3N2O B2539677 2-(Pyrrolidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline CAS No. 921806-78-2

2-(Pyrrolidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline

Cat. No. B2539677
CAS RN: 921806-78-2
M. Wt: 372.391
InChI Key: ZHTILEGMCPXDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Pyrrolidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline”, also known as PF-06463922, is a potent and selective inhibitor of the c-Met kinase. The compound is part of a class of molecules that have been widely used by medicinal chemists for the treatment of human diseases .


Molecular Structure Analysis

The molecular formula of this compound is C21H19F3N2O, and it has a molecular weight of 372.391 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, compounds with a pyrrolidine ring are known to be involved in various chemical reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 372.391 . Other physical and chemical properties are not detailed in the available resources.

properties

IUPAC Name

2-pyrrolidin-1-yl-8-[[3-(trifluoromethyl)phenyl]methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O/c22-21(23,24)17-7-3-5-15(13-17)14-27-18-8-4-6-16-9-10-19(25-20(16)18)26-11-1-2-12-26/h3-10,13H,1-2,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTILEGMCPXDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC=C3OCC4=CC(=CC=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline

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